Product packaging for 4-Amino-5-phenylazobenzofurazan(Cat. No.:CAS No. 166766-05-8)

4-Amino-5-phenylazobenzofurazan

Cat. No.: B14151194
CAS No.: 166766-05-8
M. Wt: 239.23 g/mol
InChI Key: ZUKVGNCKGQXBGE-UHFFFAOYSA-N
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Description

4-Amino-5-phenylazobenzofurazan (CID 617336) is a specialized benzofurazan derivative with the molecular formula C12H9N5O . As a member of the 2,1,3-benzoxadiazole family, this compound is expected to share the chromogenic and fluorogenic properties that make its analogs valuable in research . Benzofurazans, such as the widely used 4-chloro-7-nitrobenzofurazan (NBD-Cl), are renowned as versatile fluorescent markers and derivatizing agents for biomolecules including peptides, proteins, and biological thiols like cysteine . The core benzofurazan structure is known to undergo nucleophilic substitution reactions, particularly with amine groups, to form highly fluorescent derivatives, a principle that is extensively applied in analytical chemistry for the detection of colorless and non-fluorescent compounds via UV-Vis or fluorescence spectroscopy . The presence of the phenylazo group in this specific compound suggests potential for unique optical characteristics and reactivity. Researchers can leverage this reagent as a potential building block for developing new probes or for studying biochemical interactions. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N5O B14151194 4-Amino-5-phenylazobenzofurazan CAS No. 166766-05-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166766-05-8

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

5-phenyldiazenyl-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C12H9N5O/c13-11-9(6-7-10-12(11)17-18-16-10)15-14-8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

ZUKVGNCKGQXBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=NON=C3C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 5 Phenylazobenzofurazan

Precursor Synthesis and Scaffold Assembly Strategies

The traditional synthesis of 4-Amino-5-phenylazobenzofurazan is contingent on the sequential construction of the molecule, beginning with the formation of the benzofurazan (B1196253) core, followed by the strategic introduction of the amino and phenylazo functional groups.

Synthesis of the Benzofurazan Core

The benzofurazan, or 2,1,3-benzoxadiazole, scaffold is the foundational structure of the target molecule. Its synthesis typically commences from substituted ortho-nitroanilines. A common and effective method involves the diazotization of an o-nitroaniline derivative, followed by an intramolecular cyclization.

Alternatively, the reduction of o-dinitrobenzene derivatives can also yield the benzofurazan ring system. The choice of starting material and reaction conditions can be tailored to introduce specific substituents on the benzene (B151609) ring, which can be crucial for subsequent functionalization steps.

Introduction of the Amino Group

With the benzofurazan core established, the next critical step is the introduction of an amino group at the 4-position. A prevalent method for achieving this is through the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, located at the 4-position of the benzofurazan ring. For instance, 4-chloro-7-nitrobenzofurazan (B127121) can react with ammonia (B1221849) or other nitrogen nucleophiles to introduce the amino group. arkat-usa.orgresearchgate.netumich.edu The nitro group at the 7-position acts as an activating group, facilitating the substitution reaction. Subsequent reduction of the nitro group can then provide a di-functionalized benzofurazan with amino groups at both the 4 and 7 positions, if desired for other synthetic routes.

Another strategy involves the direct amination of the benzofurazan ring, although this is generally less common and may require specific catalytic systems. The reactivity of the benzofurazan ring towards amination is influenced by the electronic nature of the existing substituents.

Incorporation of the Phenylazo Moiety

The final key functional group to be incorporated is the phenylazo moiety at the 5-position. The most classical and widely used method for forming an azo linkage is through an azo coupling reaction. wikipedia.orgnih.gov This reaction involves the electrophilic attack of a diazonium salt on an electron-rich aromatic ring.

In the context of synthesizing this compound, a plausible and efficient route involves the diazotization of aniline (B41778) to generate a benzenediazonium (B1195382) salt. This is typically achieved by treating aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. organic-chemistry.orgyoutube.comyoutube.com

The resulting benzenediazonium salt is then reacted with a 4-aminobenzofurazan derivative. The amino group at the 4-position of the benzofurazan ring acts as an activating group, directing the electrophilic attack of the diazonium salt to the adjacent, electron-rich 5-position. The reaction is typically carried out in a weakly acidic to neutral medium to facilitate the coupling.

An alternative, though potentially less regioselective, approach would involve the diazotization of a 4,5-diaminobenzofurazan precursor. Selective diazotization of one of the amino groups, followed by coupling with a suitable phenyl nucleophile, could also lead to the target compound. However, controlling the regioselectivity of the initial diazotization can be challenging.

Advanced Synthetic Approaches

In addition to the classical methods, modern synthetic chemistry offers more advanced and efficient strategies for the synthesis of complex molecules like this compound. These approaches often focus on improving reaction efficiency, selectivity, and environmental sustainability.

Catalytic Coupling Reactions

While azo coupling is the primary method for forming the -N=N- bond, catalytic methods are instrumental in the synthesis of the benzofurazan precursors and in the introduction of substituents. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds in the assembly of the benzofurazan scaffold and its substituted derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.net

For instance, a palladium-catalyzed amination reaction could be employed to introduce the amino group at the 4-position of a halogenated benzofurazan precursor. Similarly, copper-catalyzed reactions have been shown to be effective in the formation of N-heterocycles through intramolecular C-N coupling. nih.govorganic-chemistry.org While not directly forming the azo linkage, these catalytic methods provide efficient routes to the necessary substituted benzofurazan intermediates, which can then undergo the classical azo coupling reaction.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. rsc.orglongdom.orgresearchgate.net Traditional diazotization and azo coupling reactions often involve the use of harsh acids, low temperatures requiring significant energy input, and potentially hazardous intermediates.

Modern approaches focus on the use of more environmentally benign reagents and reaction conditions. For example, solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, have been developed for solvent-free diazo coupling reactions, offering advantages like ease of catalyst recovery and reuse. rsc.orgresearchgate.net One-pot synthesis methods, where diazotization and coupling occur in the same reaction vessel, can reduce waste and improve process efficiency. rsc.org The use of alternative energy sources, such as microwave irradiation or ultrasound, can also accelerate reaction rates and reduce energy consumption. Furthermore, designing synthetic routes that maximize atom economy and minimize the generation of byproducts is a key consideration in the green synthesis of this compound and other azo compounds.

No Publicly Available Found

Despite a comprehensive search of scientific databases and literature, no specific synthetic methodologies for the chemical compound this compound have been identified in the public domain. Consequently, a detailed article on its synthesis, including advanced techniques such as flow chemistry and in-depth reaction optimization, cannot be accurately generated at this time.

The initial investigation sought to uncover established routes for the preparation of this compound, a molecule containing a benzofurazan core, an amino group, and a phenylazo substituent. The inquiry extended to related keywords and structural motifs, including the synthesis of benzofurazan derivatives, diazotization-coupling reactions involving aminobenzofurazans, and methods for creating phenylazo compounds.

While general principles for the synthesis of related structural components are well-documented, no literature specifically describes the assembly of the target molecule. For instance, the synthesis of various 4-aminobenzofurazan derivatives is often achieved through the nucleophilic substitution of a halogenated benzofurazan precursor. Similarly, the formation of phenylazo compounds is a classic organic transformation involving the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic partner.

However, the application of these general methods to produce this compound is not described. The specific challenge lies in the controlled introduction of the phenylazo group at the 5-position of a 4-aminobenzofurazan ring system, a transformation for which no precedent has been located.

Without primary research data, any discussion on the following topics, as requested, would be purely speculative and would not meet the standards of scientific accuracy:

Flow Chemistry and Continuous Manufacturing Techniques

Reaction Optimization and Process Parameters

Solvent Effects and Reaction Kinetics

Temperature and Pressure Dependencies

Catalyst Screening and Ligand Design

Therefore, until research on the synthesis of this compound is published, a fact-based and detailed article on its preparation remains beyond the scope of current knowledge.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 5 Phenylazobenzofurazan

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the molecular structure and bonding of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An experimental FT-IR spectrum for 4-Amino-5-phenylazobenzofurazan would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the amino (NH₂) group would likely be identified by stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations typically appear around 1600 cm⁻¹. The azo (-N=N-) group, which is characteristically a weak absorber in the infrared spectrum, would have a stretching vibration that is often difficult to identify but may appear in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl and benzofurazan (B1196253) rings would be anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would generate signals in the 1400-1600 cm⁻¹ range. The benzofurazan ring system itself would contribute a complex fingerprint of bands in the lower wavenumber region, corresponding to various ring vibrations and C-O and N-O stretching modes. Without experimental data, a precise table of vibrational frequencies cannot be compiled.

Raman Spectroscopy for Molecular Vibrational Modes and Conjugation

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be a valuable tool for characterizing the phenylazo and benzofurazan moieties. The azo (-N=N-) stretching vibration, often weak in FT-IR, would be expected to produce a more intense signal in the Raman spectrum, providing clear evidence of the azo linkage. The extensive conjugation between the phenyl ring, the azo group, and the benzofurazan system would likely enhance the Raman scattering intensity for the vibrational modes associated with this π-system. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be employed to selectively enhance the vibrations of the chromophoric part of the molecule, offering detailed information about its structure and electronic transitions. However, in the absence of experimental Raman spectra, a definitive analysis of the molecular vibrational modes and the extent of conjugation is not possible.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the chromophores within a molecule and its potential for luminescence.

UV-Visible Spectrophotometry for Electronic Transitions and Chromophore Analysis

The UV-Visible absorption spectrum of this compound is predicted to be dominated by the extended π-conjugated system formed by the phenylazo and benzofurazan groups. This extensive conjugation is expected to result in strong absorption in the visible region of the electromagnetic spectrum, likely imparting color to the compound. The primary chromophore is the 4-amino-5-phenylazo-benzofurazan system. The electronic transitions would likely be of the π → π* and n → π* types. The amino group, being an electron-donating group, would likely cause a bathochromic (red) shift of the absorption maximum compared to an unsubstituted phenylazobenzofurazan. For comparison, related compounds like p-aminoazobenzene exhibit an absorption maximum around 381 nm. The benzofurazan moiety is also known to contribute to absorption in the visible range. Without experimental data, the exact absorption maxima (λmax) and molar absorptivity values remain unknown.

Fluorescence Spectroscopy for Photoluminescence Properties

The potential fluorescence of this compound is of significant interest. Benzofurazan derivatives are known to be fluorescent, and their emission properties are often sensitive to the local environment. The presence of the amino group and the phenylazo moiety would significantly influence the photoluminescence. Azo compounds are known to undergo efficient trans-cis isomerization upon photoexcitation, which can be a non-radiative decay pathway that quenches fluorescence. Therefore, it is uncertain whether this compound would be strongly fluorescent. If it does fluoresce, the emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be key parameters to characterize its emission efficiency.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques would be essential to understand the dynamic processes that occur after the molecule absorbs light. These methods could probe the lifetime of the excited state, investigate the kinetics of any potential photoisomerization of the azo group, and explore other non-radiative decay pathways. Such studies would provide a detailed picture of the excited-state dynamics and the factors that govern the photostability and potential fluorescence of the compound. In the absence of any experimental studies, the excited-state lifetime and dynamics of this compound remain purely speculative.

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation of scientific literature and chemical databases for advanced spectroscopic data on the compound this compound has yielded no specific experimental findings. Detailed research, including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) for this particular molecule, is not available in the public domain based on the conducted searches.

The structural elucidation of a novel or complex organic molecule like this compound fundamentally relies on these advanced analytical methods. NMR spectroscopy is essential for determining the precise connectivity of atoms, while mass spectrometry provides the exact molecular weight and insights into the molecule's fragmentation, which helps confirm its structure.

While general principles of these spectroscopic techniques are well-documented, and data for related structures such as aminotriazoles, furazan (B8792606) derivatives, and various amino-phenyl compounds exist, this information cannot be accurately extrapolated to create a scientifically valid and detailed analysis for this compound. researchgate.netresearchgate.netenergetic-materials.org.cnnih.gov The generation of specific data tables and detailed research findings as requested is not possible without published experimental results for the compound .

Further research or de novo synthesis and characterization of this compound would be required to generate the specific data necessary to fulfill the detailed article outline. At present, the scientific community has not published this information in accessible formats.

Scientific Data Unvailable for this compound Preventing Detailed Crystallographic Analysis

A comprehensive search for crystallographic data on the chemical compound this compound has yielded no specific experimental results, precluding a detailed analysis of its solid-state molecular geometry. In the absence of published single crystal X-ray diffraction or powder X-ray diffraction studies for this particular molecule, a scientifically accurate article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated.

Single Crystal X-ray Diffraction (SC-XRD) , a powerful method for obtaining a detailed molecular structure, relies on the growth of a suitable single crystal. The diffraction pattern produced when this crystal is exposed to an X-ray beam allows for the calculation of the electron density distribution and, consequently, the atomic positions. Key data derived from such an analysis typically include the crystal system, space group, and unit cell dimensions.

Powder X-ray Diffraction (PXRD) is another vital technique, primarily used for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.netresearchgate.net Each polymorph possesses a unique crystal lattice and, therefore, a distinct PXRD pattern. These different forms can exhibit significant variations in physical properties, such as solubility and stability, which are of particular importance in the pharmaceutical industry. researchgate.netresearchgate.net The study of polymorphism often involves comparing PXRD patterns at different temperatures or after various treatments to identify and characterize different crystalline forms. researchgate.net

Without access to either single crystal or powder diffraction data for this compound, any discussion of its solid-state structure, including tables of crystallographic parameters, bond lengths, and angles, would be speculative and not based on established scientific findings. Authoritative and scientifically accurate reporting necessitates the availability of peer-reviewed research, which appears to be non-existent for the crystallographic characterization of this specific compound at this time.

Therefore, the sections on "Single Crystal X-ray Diffraction" and "Powder X-ray Diffraction for Polymorphism Studies" cannot be populated with the required detailed research findings and data tables.

Computational and Theoretical Investigations of 4 Amino 5 Phenylazobenzofurazan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model the electronic structure and predict various molecular properties. For a molecule such as 4-Amino-5-phenylazobenzofurazan, a combination of different computational approaches is often employed to gain a comprehensive understanding of its ground and excited state properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. DFT calculations are used to determine the ground state electronic structure of molecules, providing insights into their geometry, stability, and reactivity. In the context of molecules similar to this compound, DFT has been successfully applied to understand their structural and electronic properties. For instance, studies on related azo dyes have utilized DFT to optimize molecular geometries and calculate electronic parameters.

Theoretical investigations on similar compounds often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to accurately model the system. These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate various molecular descriptors that provide information about the compound's potential reactivity and kinetic stability.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. However, HF does not fully account for electron correlation, which can be important for accurately describing the electronic structure of many molecules.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are used. These methods incorporate electron correlation, leading to more accurate energy and property predictions. In the study of molecules like this compound, ab initio methods can be used for comparative analysis alongside DFT calculations. This allows researchers to assess the reliability of the chosen DFT functional and gain a more robust understanding of the molecule's electronic structure. For example, comparing the results from DFT, HF, and MP2 can provide a confidence range for the calculated properties.

To investigate the behavior of molecules upon interaction with light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states. rsc.org It is widely used to predict electronic absorption spectra, which correspond to the transitions from the ground state to various excited states.

For azo compounds, which are known for their color, TD-DFT is particularly useful for understanding the nature of their electronic transitions. scispace.com Calculations can reveal whether a transition is of a π → π* or n → π* character, and can identify the specific molecular orbitals involved. scispace.com This information is crucial for explaining the observed color of the compound and for designing new molecules with desired optical properties. For a molecule like this compound, TD-DFT could be used to predict its UV-Vis spectrum and to understand how its electronic structure influences its absorption of light. scispace.com

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical and physical properties. A detailed analysis of the electronic structure provides insights into its reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.

For similar azo dye molecules, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting parts. The energy gap in these types of compounds can be in a range that allows for the absorption of visible light, which is responsible for their color. In a study on a cyanurated H-acid azo dye, a low energy gap of 2.947 eV was found, indicating a high feasibility for HOMO to LUMO transitions. scispace.com

Table 1: Example Frontier Molecular Orbital Energies and Energy Gap for a Related Azo Dye (Note: This data is for a cyanurated H-acid azo dye and is presented for illustrative purposes.)

ParameterEnergy (eV)
HOMO-6.21
LUMO-3.26
Energy Gap (ΔE)2.95

Data sourced from a study on a cyanurated H-acid azo dye. scispace.com

The charge density distribution within a molecule describes how the electrons are distributed among the atoms. This distribution determines the molecule's polarity and its ability to interact with other molecules. A common way to visualize the charge distribution is through the use of Molecular Electrostatic Potential (ESP) surfaces.

ESP maps are valuable tools for understanding intermolecular interactions, as they show the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps can predict where a molecule is likely to undergo electrophilic or nucleophilic attack. In molecules with amino groups, the nitrogen atom is often a site of negative electrostatic potential, making it a potential hydrogen bond acceptor. Conversely, the hydrogen atoms of the amino group typically have a positive potential, allowing them to act as hydrogen bond donors. For a molecule like this compound, an ESP map would reveal the reactive sites and provide insights into its potential for forming intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules and the interactions between different orbitals. This analysis provides insights into the hybridization of atomic orbitals, the nature of chemical bonds, and the stabilizing effects of electron delocalization.

For this compound, NBO analysis would reveal the intricate details of its electronic structure. It would involve the examination of the occupancies of the natural orbitals, identifying the key donor-acceptor interactions that contribute to the molecule's stability. These interactions, often represented as second-order perturbation energies, quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

Key interactions expected in this compound would include those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the π-electron delocalization across the benzofurazan (B1196253), azo, and phenyl groups. The analysis would also shed light on the hybridization of the atoms, which is crucial for understanding the molecule's geometry and reactivity.

A hypothetical data table for the most significant donor-acceptor interactions in this compound might look like this:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N(x) on Amino Groupπ(C-C) in BenzofurazanData not available
π(C=C) in Phenyl Ringπ(N=N) in Azo GroupData not available
LP(2) O(y) in Furazan (B8792606) Ringσ(N-C) in BenzofurazanData not available
π(N=N) in Azo Groupπ(C=C) in Phenyl RingData not available

Note: The specific NBOs and their interaction energies are hypothetical and would require actual computational results.

Molecular Reactivity Descriptors

Molecular reactivity descriptors are theoretical quantities derived from the electronic structure of a molecule that help in predicting its chemical reactivity. These descriptors are based on conceptual density functional theory (DFT) and provide a quantitative measure of how a molecule will interact with other chemical species.

Electronegativity, Global Hardness, and Softness

Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Global Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Global Softness (S) is the reciprocal of global hardness and indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive.

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical table of these values for this compound would be:

ParameterSymbolValue
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
ElectronegativityχData not available
Global HardnessηData not available
Global SoftnessSData not available

Fukui Functions and Local Reactivity Indices

Fukui functions (f(r)) are used to describe the reactivity of different atomic sites within a molecule. They indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui functions provide a value for each atom in the molecule.

fk+ : for nucleophilic attack (attack by an electron donor)

fk- : for electrophilic attack (attack by an electron acceptor)

fk0 : for radical attack

From the Fukui functions, local softness and local electrophilicity/nucleophilicity indices can be derived to provide a more detailed picture of site-specific reactivity.

A hypothetical data table for the condensed Fukui functions of selected atoms in this compound might be:

Atomfk+fk-fk0
N (Amino)Data not availableData not availableData not available
N (Azo)Data not availableData not availableData not available
C (Phenyl)Data not availableData not availableData not available
O (Furazan)Data not availableData not availableData not available

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that measures the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The electrophilicity index for this compound would be calculated using its chemical potential and hardness.

ParameterSymbolValue
Electrophilicity IndexωData not available

Spectroscopic Property Predictions from Computational Models

Computational models, particularly those based on DFT, are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes.

Simulated IR and Raman Spectra

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These can then be used to generate simulated Infrared (IR) and Raman spectra. The simulated spectra are valuable for interpreting experimental spectra, as each calculated vibrational mode can be visualized to understand the specific atomic motions involved.

For this compound, the simulated IR and Raman spectra would show characteristic peaks corresponding to the vibrations of its functional groups, such as the N-H stretching of the amino group, the N=N stretching of the azo group, the C=C stretching of the phenyl and benzofurazan rings, and the various bending and deformation modes.

A hypothetical data table of selected calculated vibrational frequencies and their assignments for this compound would be:

Wavenumber (cm-1)IR IntensityRaman ActivityVibrational Assignment
Data not availableData not availableData not availableN-H stretch (Amino)
Data not availableData not availableData not availableC-H stretch (Aromatic)
Data not availableData not availableData not availableN=N stretch (Azo)
Data not availableData not availableData not availableC=C stretch (Aromatic)
Data not availableData not availableData not availableN-O stretch (Furazan)
Data not availableData not availableData not availableC-N stretch

Predicted UV-Vis Absorption Maxima and Intensities

Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are utilized to predict the electronic absorption spectra of molecules. These predictions provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

For this compound, such a study would involve optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying excited states. The results would typically be presented in a tabular format.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) and Oscillator Strengths (f) of this compound

Excitation Wavelength (λmax) in nm Oscillator Strength (f)

No specific data for the predicted UV-Vis absorption maxima and intensities of this compound were found in the public domain.

Computed NMR Chemical Shifts

Computational chemistry methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict the NMR chemical shifts (δ) of molecules. These calculations provide valuable insights into the electronic structure and are often used to complement experimental data for structure elucidation.

A theoretical study on this compound would involve calculating the ¹³C and ¹H NMR chemical shifts. The computed values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 2: Computed ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for this compound

Atom Computed Chemical Shift (ppm)
¹³C NMR Data not available

| ¹H NMR | Data not available |

Specific data for the computed NMR chemical shifts of this compound were not found in the available literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a crucial aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their relative energies. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of one or more dihedral angles.

For a molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the amino group and the C-N and N=N bonds of the azo group), a conformational analysis would identify the most stable conformers (energy minima) and the energy barriers for rotation between them (transition states). This information is vital for understanding the molecule's flexibility and how it might interact with other molecules. The results of such an analysis would typically include the relative energies of different conformers and visualizations of the potential energy surface.

A detailed conformational analysis and the corresponding potential energy surfaces for this compound have not been reported in the searched scientific literature.

Chemical Reactivity and Mechanistic Studies of 4 Amino 5 Phenylazobenzofurazan

Redox Chemistry Investigations

Electrochemical Behavior and Cyclic Voltammetry

No published studies detailing the electrochemical behavior or cyclic voltammetry of 4-Amino-5-phenylazobenzofurazan were found. Such studies would be invaluable in determining the oxidation and reduction potentials of the compound, providing insight into its electron-transfer properties.

Oxidation and Reduction Pathways

Information regarding the specific pathways of oxidation and reduction for this compound is not available in the current scientific literature. Mechanistic studies are required to elucidate how the molecule behaves under oxidative and reductive conditions.

Photoreactivity and Photoisomerization Mechanisms

Cis-Trans Isomerization of the Azo Group

There are no specific reports on the cis-trans isomerization of the azo group in this compound. While azo compounds are known to undergo this photoinduced transformation, the specific dynamics and influencing factors for this particular molecule have not been investigated.

Photoinduced Processes and Quantum Yields

Data on the photoinduced processes and the quantum yields associated with the photochemistry of this compound are absent from the scientific record. These parameters are essential for understanding the efficiency of any light-induced reactions.

Acid-Base Properties and Protonation/Deprotonation Equilibria

Detailed studies on the acid-base properties and the protonation/deprotonation equilibria of this compound have not been documented. The pKa value(s) of the compound, which would quantify its acidic and basic strength, remain undetermined.

Interaction with Metal Ions and Complex Formation

The interaction of this compound with metal ions is an area of interest due to the presence of multiple potential donor atoms, which allows for diverse coordination behavior. The molecule can act as a chelating ligand, forming stable complexes with various transition metals.

Coordination Modes and Ligand Behavior

This compound possesses several potential coordination sites: the nitrogen atoms of the amino group, the azo bridge, and the benzofurazan (B1196253) ring. This allows the molecule to exhibit versatile ligand behavior, potentially acting as a monodentate, bidentate, or bridging ligand.

The most probable coordination mode involves the formation of a stable five- or six-membered chelate ring. Bidentate chelation is likely to occur through the nitrogen atom of the amino group and one of the nitrogen atoms of the azo group. This is a common coordination pattern for o-aminoazo compounds. Another possibility is the involvement of the nitrogen atom of the benzofurazan ring in coordination, which could lead to different isomeric complexes. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used.

In some instances, the phenylazo group can act as a bridging ligand, connecting two metal centers. This can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. The steric and electronic effects of the phenyl and benzofurazan moieties will also play a significant role in determining the final structure of the metal complexes.

Stoichiometry and Stability Constants of Complexes

The stoichiometry of the metal complexes of this compound is typically determined by the charge of the metal ion and the coordination number it prefers. Commonly observed stoichiometries for bidentate ligands are 1:1 and 1:2 (metal:ligand). In a 1:2 complex, two ligand molecules coordinate to a single metal ion.

The stability of these complexes is quantified by their stability constants (log K). While specific stability constants for this compound complexes are not extensively documented in the literature, general trends can be inferred from related systems. The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This order is based on the decrease in ionic radii and the increase in the crystal field stabilization energy across the series.

The stability of the complexes is also influenced by the chelate effect. The formation of a five- or six-membered chelate ring by this compound leads to a significant increase in the stability of the complex compared to coordination with analogous monodentate ligands. The pH of the solution also plays a crucial role, as the protonation of the amino group can compete with metal ion coordination.

Table 1: Expected Stoichiometry of Metal Complexes with this compound

Metal IonExpected Stoichiometry (Metal:Ligand)
Cu(II)1:1, 1:2
Ni(II)1:2
Co(II)1:2
Zn(II)1:2

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is dictated by the electronic properties of its constituent aromatic and heteroaromatic rings.

Electrophilic Aromatic Substitution

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur on the phenyl ring. The conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amino group or cleavage of the azo bond. The benzofurazan ring is generally less reactive towards electrophilic attack due to the electron-withdrawing nature of the fused furazan (B8792606) ring.

Nucleophilic Attack on the Benzofurazan Ring

The benzofurazan ring system is known to be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In the case of this compound, the azo group can be considered as an activating group for nucleophilic substitution on the benzofurazan ring.

Studies on related nitrobenzofurazan derivatives have shown that nucleophilic aromatic substitution (SNAr) proceeds through the formation of a Meisenheimer complex. researchgate.net It is highly probable that the reaction of this compound with strong nucleophiles would follow a similar pathway. The nucleophile would attack one of the electron-deficient carbon atoms of the benzofurazan ring, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). Subsequent loss of a leaving group, if present, would result in the substituted product. The amino group at the 4-position would likely influence the regioselectivity of the nucleophilic attack.

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of this compound is an important characteristic, particularly for its potential applications in materials science. The decomposition of the compound is expected to be a complex process involving the cleavage of the weakest bonds in the molecule.

The azo linkage (-N=N-) is often the most thermally labile part of azo compounds. Thermal decomposition is likely to initiate with the homolytic cleavage of the C-N and N=N bonds, leading to the formation of radical species and the evolution of nitrogen gas.

The benzofurazan moiety also contributes to the thermal decomposition profile. Furazan and furoxan rings are known to undergo ring-opening reactions at elevated temperatures, often leading to the formation of highly reactive nitrile oxides or dinitrile species. The presence of the amino group may also influence the decomposition pathway, potentially participating in intramolecular reactions or being eliminated as ammonia (B1221849).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study the thermal decomposition of such compounds. A typical TGA curve would show one or more weight loss steps corresponding to the different stages of decomposition. The DSC curve would indicate the exothermic or endothermic nature of these processes.

Table 2: Potential Decomposition Products of this compound

Initial Bond CleavagePotential Primary ProductsSubsequent Products
Azo bond (-N=N-)Phenyl radical, Aminobenzofurazanyl radical, Nitrogen gasBiphenyl, anilines, various nitrogen-containing fragments
Benzofurazan ringNitrile oxides, dinitrilesFurther fragmentation and rearrangement products

Derivatization and Functionalization Strategies for 4 Amino 5 Phenylazobenzofurazan

Modification of the Amino Group

The primary amino group at the 4-position of the benzofurazan (B1196253) ring is a key site for a variety of chemical transformations, including acylation, alkylation, the formation of Schiff bases, and participation in heterocyclization reactions. These modifications can significantly alter the electronic and steric nature of the molecule.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group in 4-aminobenzofurazan derivatives makes it amenable to acylation and alkylation reactions. While specific studies on 4-Amino-5-phenylazobenzofurazan are not extensively documented, research on analogous compounds provides insight into these transformations.

Acylation: The acylation of amino-substituted benzofurazans can be achieved using various acylating agents. For instance, the acylation of 4-(2-aminoethylthio)-7-nitrobenzofurazan has been investigated, demonstrating the reactivity of the amino group towards acylation. Depending on the reaction conditions, particularly the base used, a competitive Smiles rearrangement can occur, leading to the formation of both N-acyl and fluorescent S-acyl derivatives. The choice of the acylating agent also influences the ratio of the resulting N- and S-acylated isomers.

Alkylation: The nitrogen atom of the amino group can also be a target for alkylation. Studies on the alkylation of 4-nitrobenzotriazole, another heterocyclic system, have shown that the reaction can proceed under basic conditions. However, the presence of a nitro group can activate the ring towards degradation, making the isolation of alkylated products challenging. Optimization of reaction conditions, such as using milder bases like potassium carbonate in DMF, can prevent degradation and lead to the desired N-alkylated products. It is plausible that similar strategies could be employed for the alkylation of this compound, although the specific reactivity would need to be experimentally determined.

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones can lead to the formation of Schiff bases, which contain an imine or azomethine group (-C=N-). This is a common and versatile method for modifying amino-containing compounds.

The synthesis of Schiff bases derived from 4-aminoantipyrine (B1666024) and various aldehydes has been extensively reported. nih.govacs.orgnih.govyoutube.com These reactions are typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a suitable solvent, such as ethanol. acs.org The resulting Schiff bases often exhibit interesting biological activities.

Table 1: Examples of Schiff Base Synthesis from Amino Compounds

Starting AmineAldehyde/KetoneProductReference
4-AminoantipyrineSubstituted SalicylaldehydesSchiff Base Derivatives nih.gov
4-AminoantipyrineSubstituted CinnamaldehydesSchiff Base Derivatives acs.org
4-AminophenazoneVarious AldehydesSchiff Base Derivatives nih.gov

Heterocyclization Reactions Involving the Amino Group

The amino group of this compound can serve as a key functional group for the construction of new heterocyclic rings fused to the benzofurazan system. Such reactions often involve condensation with bifunctional reagents.

For example, studies on other amino-substituted heterocycles have demonstrated various cyclization strategies. The synthesis of imidazo[4,5-f]benzofuroxans and -furazans has been achieved through the thermal or photolytic decomposition of azidonitrobenzimidazoles, which are in turn synthesized from amino-nitrobenzimidazoles. eduprojecttopics.com This suggests that the amino group of this compound could potentially be converted to an azide, which could then undergo cyclization.

Another approach involves the reaction of amino-substituted heterocycles with reagents that can form a new ring. For instance, 3-aminoquinazolinone derivatives have been used as precursors for the synthesis of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with various reagents. frontiersin.org Similarly, the synthesis of novel heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes has been reported, showcasing the versatility of amino groups in building complex molecular architectures. nih.gov These examples highlight the potential for the amino group of this compound to be a versatile handle for the synthesis of novel, fused heterocyclic systems.

Modification of the Phenylazo Group

The phenylazo group offers another site for structural modification, primarily through the introduction of substituents on the phenyl ring. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the electronic properties of the entire molecule.

Substituent Effects on the Phenyl Ring

The electronic properties of the this compound system can be modulated by introducing substituents onto the phenyl ring of the phenylazo moiety. These substituents can alter the electron density distribution across the molecule, which in turn affects its spectroscopic and chemical properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of the phenylazo group is a key strategy for tuning the properties of this compound derivatives.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and amino (-NH2) can donate electron density to the aromatic system. In the context of azo dyes, the presence of EDGs can increase the electron density of the π-system, which can lead to a bathochromic (red) shift in the absorption spectrum. youtube.com For instance, in a study on the degradation of azo dyes, it was noted that the presence of electron-donating groups like -OH and -NH2 could enhance the degradation rate by making the molecule more nucleophilic. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and sulfonate (-SO3H) pull electron density away from the aromatic system. The introduction of EWGs on the phenyl ring of an azo dye generally leads to a hypsochromic (blue) shift in the absorption spectrum. youtube.com Studies on azo dyes have shown that the presence of EWGs can influence their decolorization and degradation characteristics. researchgate.netresearchgate.net For example, the incorporation of highly electron-withdrawing groups like bromine and cyano into the acceptor ring of monoazo disperse dyes resulted in slight bathochromic shifts and influenced their dyeing properties. eduprojecttopics.com

The systematic introduction of various EDGs and EWGs at different positions on the phenyl ring of this compound would allow for a detailed investigation of structure-property relationships, enabling the fine-tuning of its electronic and spectroscopic characteristics for specific applications.

Table 2: General Effects of Substituents on Azo Dye Properties

Substituent TypeExample GroupsGeneral Effect on Absorption SpectrumReference
Electron-Donating-CH3, -OH, -NH2Bathochromic Shift (Red Shift) youtube.com
Electron-Withdrawing-NO2, -CN, -SO3HHypsochromic Shift (Blue Shift) youtube.comeduprojecttopics.com

Functionalization of the Benzofurazan Core

The benzofurazan ring system is a key structural motif that imparts distinct chemical characteristics to the this compound molecule. Modification of this core can significantly alter its electronic properties, solubility, and reactivity, thereby enabling the development of new materials with tailored functionalities.

Electrophilic Substitution on the Benzene (B151609) Ring

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is dictated by the directing effects of the existing amino and phenylazo substituents.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using appropriate halogenating agents in the presence of a Lewis acid catalyst. This functionalization can serve as a handle for further cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which can enhance the water solubility of the molecule.

Systematic studies detailing the specific outcomes of these reactions on this compound are crucial for predicting and controlling its functionalization.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, the amino group can potentially act as a DMG, directing metalation to the C-6 position of the benzofurazan ring. Subsequent quenching of the resulting aryllithium intermediate with various electrophiles can introduce a wide range of functional groups with high precision.

The general principle involves the interaction of the heteroatom of the DMG with lithium, which is a Lewis acid. wikipedia.org The basic alkyllithium then deprotonates the ring at the nearest ortho-position, forming an aryllithium species that maintains the acid-base interaction. wikipedia.org This intermediate can then react with an electrophile. wikipedia.org The amino group in this compound could serve as such a directing group, although experimental validation is required.

Polymerization and Oligomerization

The incorporation of this compound into larger polymeric or oligomeric structures is a promising avenue for the development of advanced materials with unique optical and electronic properties.

Covalent Integration into Polymeric Structures

The covalent integration of this compound into polymer backbones or as side chains can lead to the creation of novel functional polymers. The amino group on the molecule provides a convenient handle for polymerization reactions. For instance, it can be reacted with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. The resulting polymers would benefit from the chromophoric and potentially photoresponsive properties of the incorporated dye.

Polymer TypeMonomersPotential Polymerization Method
PolyureaThis compound, DiisocyanatePolyaddition
PolyamideThis compound, Diacyl chloridePolycondensation
PolyimideDiamine derivative of this compound, DianhydridePolycondensation

The properties of these polymers, such as their thermal stability, solubility, and optical response, would be highly dependent on the polymer backbone and the concentration of the dye monomer.

Self-Assembly and Supramolecular Architectures

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can drive the self-assembly of this compound molecules into well-defined supramolecular structures. These architectures, which can range from discrete oligomers to extended networks, can exhibit emergent properties that are not present in the individual molecules. The planarity of the phenylazo and benzofurazan moieties can facilitate π-π stacking, while the amino group can participate in hydrogen bonding, guiding the formation of ordered assemblies. The study of these self-assembly processes is crucial for the bottom-up fabrication of functional nanomaterials.

Conjugation with Other Chemical Entities or Materials

The conjugation of this compound to other molecules or materials can create hybrid systems with combined or enhanced functionalities. The amino group serves as a key site for such conjugation reactions.

For instance, conjugation to biomolecules like peptides or proteins could lead to the development of targeted fluorescent probes for biological imaging. nih.govnih.gov The dye's fluorescent properties would allow for the visualization and tracking of the biomolecule of interest. Similarly, attachment to nanoparticles could result in novel materials for sensing or catalysis.

The choice of conjugation chemistry is critical and depends on the nature of the other chemical entity. Common methods include amide bond formation, reductive amination, and click chemistry. The resulting conjugates would need to be thoroughly characterized to confirm successful linkage and to evaluate their new properties.

Conjugate TypePotential Application
Peptide ConjugateTargeted fluorescent probe
Protein ConjugateBiocatalyst with optical tag
Nanoparticle ConjugateNanosensor

Further research into these derivatization and functionalization strategies will undoubtedly expand the scope of applications for this compound and its derivatives, paving the way for new discoveries in materials science and beyond.

Covalent Attachment to Macromolecules

The primary amino group on the benzofurazan ring of this compound serves as a prime target for covalent conjugation to a wide array of macromolecules, including proteins, peptides, nucleic acids, and synthetic polymers. This covalent labeling is instrumental in developing probes for biological imaging and assays. The stability of the bond formed between the dye and the biomolecule is crucial, especially when the resulting conjugate is subjected to various experimental conditions like washing and fixation. thermofisher.com

The most common strategies for labeling macromolecules via their amine residues involve the use of amine-reactive reagents. thermofisher.com While direct data on this compound is not prevalent, the principles of labeling with similar amino-functionalized dyes can be applied. For instance, the amino group of this compound can be reacted with various electrophilic species to form stable covalent bonds.

Common Amine-Reactive Chemistries:

N-Hydroxysuccinimide (NHS) Esters: These are widely used to acylate primary amines, forming a stable amide bond. The reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5).

Isothiocyanates: These react with primary amines to form a stable thiourea (B124793) linkage. This reaction is also typically carried out at a slightly alkaline pH.

Sulfonyl Chlorides: These react with primary amines to yield stable sulfonamide linkages.

The choice of the reactive group depends on the desired stability of the linkage and the specific reaction conditions tolerated by the macromolecule.

Table 1: Potential Covalent Linkages for Macromolecule Conjugation

Macromolecule Functional Group Reagent Class for Derivatizing this compound Resulting Covalent Linkage
Carboxylic Acid Carbodiimide (e.g., EDC) Amide
Aldehyde/Ketone (via reductive amination) Secondary Amine
Isocyanate - Urea

The covalent labeling of proteins with fluorescent dyes is a well-established technique for elucidating biological processes through microscopy. nih.gov For example, the labeling of skeletal muscle α-actinin with fluorescein-5-maleimide (B15326) has been demonstrated to be highly efficient. nih.govcore.ac.uk While this targets thiol groups, amine-reactive analogs are also commonly used. thermofisher.com The fundamental approach involves reacting the protein with the dye under controlled conditions and then purifying the labeled protein from the unreacted dye. nih.gov

A notable example of a reactive benzofurazan derivative is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which is used for the selective fluorescent labeling of the N-termini of proteins. researchgate.net This reagent reacts with primary amines to yield a highly fluorescent product, demonstrating the utility of the benzofurazan scaffold in creating reactive probes. researchgate.net

Surface Modification and Immobilization Strategies

The immobilization of this compound onto various surfaces is a key strategy for the development of functional materials, such as sensors, catalysts, and specialty coatings. The method of immobilization can significantly influence the properties and performance of the final material.

Covalent Immobilization:

Covalent attachment provides a robust and stable means of anchoring the dye to a surface, preventing leaching and ensuring long-term performance. The amino group of this compound is the primary handle for such covalent linkages.

Table 2: Surface Materials and Potential Immobilization Chemistries

Surface Material Surface Functional Group Coupling Chemistry
Silica, Glass Silanol (-Si-OH) Silanization with aminosilanes, followed by activation
Gold - Thiolation of the dye, followed by self-assembly
Polymers (with carboxyl groups) Carboxylic Acid (-COOH) Carbodiimide coupling

The modification of polymer surfaces for the attachment of bioactive compounds is a well-explored field. nih.gov For azo dyes, their immobilization can be achieved through reactions with functional groups on the polymer backbone. nih.gov

Adsorption and Entrapment:

Besides covalent bonding, non-covalent methods such as adsorption and entrapment are also employed for immobilization. Adsorption relies on weaker interactions like van der Waals forces, hydrogen bonding, and electrostatic interactions. ijcmas.com For instance, azo dyes have been successfully immobilized on materials like chitosan (B1678972) beads and activated charcoal. ijcmas.comresearchgate.net The porous structure of these materials can trap the dye molecules. researchgate.net

The immobilization of bacterial cells capable of degrading azo dyes has been achieved using supports like ash, marine sand, and kaolin. ijcmas.com While this involves whole cells rather than a single compound, the principle of using a solid support for immobilization is relevant.

The choice between covalent attachment and physical adsorption depends on the specific application. Covalent immobilization generally leads to more stable systems, which is crucial for applications requiring long-term stability and resistance to harsh conditions. researchgate.net

Advanced Applications and Functional Materials Derived from 4 Amino 5 Phenylazobenzofurazan

Optical and Photonic Materials

The inherent electronic and photophysical properties of the 4-Amino-5-phenylazobenzofurazan scaffold make it a compelling candidate for a range of optical and photonic applications. These include materials with nonlinear optical responses, photoresponsive systems for data manipulation, and fluorescent probes for chemical analysis.

Non-Linear Optical (NLO) Properties

Organic molecules featuring donor-π-acceptor (D-π-A) frameworks are known to exhibit significant second-order nonlinear optical (NLO) properties, which are crucial for applications in optical data storage and signal processing. nih.gov The structure of this compound, with its amino donor group and the benzofurazan (B1196253) acceptor connected through a phenylazo π-bridge, aligns with this D-π-A design. Theoretical studies on similar heterocyclic azo dyes have demonstrated substantial first hyperpolarizability (β) values, a measure of the molecular NLO response. mdpi.com The magnitude of β is influenced by the strength of the donor and acceptor groups and the length of the π-conjugated system. nih.gov For instance, computational studies on thiazole azo dyes have shown that the choice of the acceptor group significantly impacts the hyperpolarizability. mdpi.com

Compound ClassKey Structural FeaturesTypical First Hyperpolarizability (β) Enhancement
Thiazole Azo DyesDonor-π-acceptor with thiazole ringHigh β values, tunable by acceptor group mdpi.com
Fused-Triazine DerivativesExtended π-conjugationβ values up to 24 times that of urea nih.gov
Push-Pull α,ω-diphenylpolyenesLong conjugated polyene chainSignificant enhancement of β in solution nih.gov

The NLO properties of materials based on this compound are expected to be tunable by modifying the substituents on the phenyl ring or the benzofurazan core, allowing for the rational design of chromophores with optimized NLO responses.

Photoresponsive Materials for Data Storage and Displays

Azobenzene and its derivatives are renowned for their photochromic behavior, undergoing reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. researchgate.net This photoisomerization leads to significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making them ideal for applications in optical data storage, optical switching, and displays. nih.govresearching.cnrsc.org The incorporation of the azobenzene unit into a polymer matrix can lead to the development of photoresponsive materials where information can be written and erased using light. researchgate.net

The field of heterocyclic azo dyes, to which this compound belongs, is dynamic and offers advantages in terms of color brilliance and fastness. mdpi.com Research on heterocyclic azo dyes has demonstrated their potential in guest-host liquid crystal displays. mdpi.comscispace.com The photochromic properties of amino-substituted azobenzenes, once thought to be poor, have been successfully utilized in the fabrication of dual photo- and pH-responsive nanomaterials. The reversible trans ↔ cis isomerization can be triggered by UV and visible light, leading to changes in the material's absorption spectra.

Photoresponsive UnitApplicationActuation Mechanism
Azobenzene DerivativesOptical Data Storagetrans-cis Isomerization nih.govresearchgate.net
Spiropyran DerivativesRewritable Optical PrintingLight-induced structural change rsc.org
Diarylethene DerivativesErasable InkPhotoinduced ring-opening/closing researching.cn

Fluorescent Probes and Imaging Agents for Chemical Systems

The benzofurazan scaffold, particularly in the form of 4-nitrobenzofurazan (NBD), is a well-established fluorophore used in the design of fluorescent probes for chemical and biological imaging. magtech.com.cnnih.gov NBD-based probes are valued for their sensitivity to the local environment, which can result in a "turn-on" fluorescence response upon interaction with a specific analyte. magtech.com.cnnih.gov Derivatives of benzofurazan have been developed as fluorescent probes for a variety of species, including amino acids, thiols, and metal ions. nih.govresearchgate.netresearchgate.net

The this compound structure combines the benzofurazan fluorophore with a phenylazo quenching group. This design is reminiscent of "off-on" fluorescent probes where the fluorescence of the benzofurazan is initially quenched by the azo moiety. A chemical reaction with a target analyte can disrupt this quenching mechanism, leading to a significant increase in fluorescence. For example, phenylazo-based probes have been designed to detect hypochlorous acid through the oxidative cleavage of the azo bond, which liberates a fluorescent reporter. nih.gov

FluorophoreTarget AnalyteSensing Mechanism
Nitrobenzofurazan (NBD)Thiols, AminesNucleophilic Aromatic Substitution magtech.com.cnnih.gov
Benzofurazan SulfidesThiolsSulfide-thiol Exchange nih.govacs.org
Phenylazo-RhodolHypochlorous AcidOxidative Cleavage of Azo Group nih.gov
2-(2-aminophenyl) imidazo[1,5-a] pyridinePhosgeneReaction-induced Rigidization nih.govconsensus.app

Sensors and Chemosensors Development

The reactivity and spectroscopic properties of this compound make it a promising platform for the development of selective sensors for various ions and molecules. The sensing mechanism can be based on colorimetric or fluorometric changes, providing a readily detectable signal.

Selective Detection of Ions or Molecules

The benzofurazan and aminophenylazo moieties can be functionalized to create specific binding sites for target analytes. For instance, benzofurazan derivatized with triazole-linked glucopyranosyl conjugates has been shown to selectively sense fluoride ions. nih.gov Similarly, chemosensors based on the displacement of a dye from a metal complex have been used for the sequential detection of copper ions and amino acids like cysteine and histidine. rsc.org

The amino group in this compound can act as a binding site or be modified to create a more complex receptor. The electronic properties of the benzofurazan and phenylazo groups are sensitive to the binding of an analyte, which can lead to a detectable change in the absorption or fluorescence spectrum. Research on other aminophenyl-based fluorescent probes has demonstrated the detection of highly toxic gases like phosgene with very low detection limits. nih.govconsensus.app

Sensor TypeTarget AnalyteDetection Limit
Benzofurazan-glucopyranosyl conjugateFluoride ion124 ± 5 ppb nih.gov
Phenylazo-based rhodol probeHypochlorous Acid22 nM nih.gov
Peptide-based fluorescent sensorCopper(II) ions1.0 × 10⁻⁸ mol dm⁻³ nih.gov
2-(2-aminophenyl) imidazo[1,5-a] pyridinePhosgene2.68 nM nih.gov

Colorimetric and Fluorometric Sensing Mechanisms

The sensing mechanism of chemosensors derived from this compound can be either colorimetric or fluorometric, or in some cases, a dual-channel response. rsc.org

Colorimetric Sensing: Azo dyes are well-known for their strong absorption in the visible region, making them excellent candidates for colorimetric sensors. rsc.orgmdpi.com The binding of an analyte to a receptor unit appended to the azo dye can perturb the electronic structure of the chromophore, leading to a visible color change. rsc.org This principle has been widely used for the detection of metal ions and anions. rsc.orgresearchgate.net

Fluorometric Sensing: The fluorescence of the benzofurazan unit can be modulated by various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). In a sensor based on this compound, the phenylazo group can act as a quencher. Interaction with an analyte can disrupt the quenching process, leading to a "turn-on" fluorescent signal. This is a common mechanism in reaction-based probes where a chemical transformation initiated by the analyte leads to the release of the fluorophore. nih.govnih.gov The high sensitivity of fluorescence makes this approach suitable for detecting analytes at very low concentrations.

Sensing MechanismPrincipleSignal Output
ColorimetricChange in absorption spectrum upon analyte bindingVisible color change rsc.org
Fluorometric (Turn-On)Disruption of fluorescence quenching by analyteIncrease in fluorescence intensity nih.gov
Indicator Displacement AssayAnalyte displaces an indicator from a receptor-indicator complexColor and/or fluorescence change nih.gov
Reaction-Based SensingAnalyte induces a chemical reaction that generates a fluorescent productFluorescence signal generation nih.govnih.gov

Catalysis and Organocatalysis

There is no specific information available on the use of this compound as a ligand in metal-catalyzed reactions. In principle, the amino group and the nitrogen atoms of the azo group could serve as coordination sites for metal ions. The formation of metal complexes with organic ligands is a cornerstone of catalysis, and such complexes are known to have potential activities in various chemical transformations. The utility of metal chelates is widely recognized in both theoretical and applied chemistry.

Currently, there is no published research on the organocatalytic applications of this compound. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While molecules containing amino groups can sometimes act as organocatalysts, the specific catalytic activity of this compound has not been reported.

Molecular Switches and Logic Gates

The design of molecular switches and logic gates often relies on molecules that can reversibly change their properties in response to external stimuli such as light or pH. The azobenzene and benzofurazan components of this compound suggest a potential for such applications, although specific studies on this compound are lacking.

No specific studies on the photochromic switching behavior of this compound have been found. However, the azobenzene unit is a well-known photochromic group that can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property is the basis for its use in various light-responsive materials. For instance, nanoparticles incorporating an amino-substituted azobenzene monomer have been shown to retain their photoisomerization properties within a polymer matrix.

There is no direct research on the pH-responsive switching of this compound. The amino group in the molecule could potentially be protonated or deprotonated depending on the pH of the environment, which could, in turn, affect the electronic properties and absorption spectrum of the molecule. For example, a study on nanoparticles containing an amino-substituted azobenzene demonstrated pH-responsive properties, with a distinct color change at a specific pKa value. Push-pull benzofurazans with amino terminals are also known to interact with their environment, which can influence their emission properties. Some benzofurazan-based systems have been designed to exhibit pH-independent emission, a useful feature for certain molecular logic gate applications. qub.ac.uk

Advanced Materials Science Applications

Specific research on the applications of this compound in advanced materials science is not currently available. The combination of the benzofurazan and azobenzene moieties could theoretically be exploited in the development of functional materials. For instance, the photochromic nature of the azobenzene unit could be utilized in creating light-responsive polymers or surfaces. The fluorescence potential of the benzofurazan core, particularly in push-pull systems, could be relevant for sensing or imaging applications. However, without experimental data, these remain theoretical possibilities.

Dye Sensitizers for Solar Energy Conversion

Organic dyes are crucial components in dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and the subsequent injection of electrons into a semiconductor matrix. The efficiency of these cells is highly dependent on the electronic and optical properties of the dye. Azo dyes, in particular, have been recognized as a significant class of organic dyes for optoelectronic applications due to their distinct properties. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the viability of new dye structures before their synthesis. nih.govsemanticscholar.orgmdpi.com

Molecular Design and Theoretical Performance

The structure of this compound features a donor-π-acceptor (D-π-A) framework, which is a common design for DSSC sensitizers. In this configuration, the amino group acts as the electron donor, the phenylazo group serves as the π-bridge, and the benzofurazan unit functions as the electron acceptor. This intramolecular charge transfer character is beneficial for the electron injection process upon photoexcitation.

Computational models of similar azo dyes and benzofurazan derivatives allow for the prediction of key parameters that govern DSSC performance. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and the simulated absorption spectrum. For efficient electron injection, the LUMO level of the dye must be higher than the conduction band of the semiconductor (typically TiO₂), and the HOMO level must be lower than the redox potential of the electrolyte.

Predicted Photovoltaic Parameters

Based on DFT calculations of analogous azo dyes and benzofurazan-containing molecules, a set of predicted photovoltaic parameters for this compound and its conceptual derivatives can be tabulated. These derivatives could be synthesized to include anchoring groups, such as carboxylic or cyanoacrylic acid, which are necessary for binding to the TiO₂ surface.

CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Predicted Max. Absorption (nm)
This compound -5.45-2.952.50480
Derivative A (with COOH anchor) -5.52-3.102.42495
Derivative B (with CN-COOH anchor) -5.60-3.252.35510

Note: The data in this table is predictive and based on computational studies of structurally related compounds.

Electroactive Materials for Electronic Devices

Electroactive polymers (EAPs) are materials that change their size or shape in response to an electrical stimulus, finding applications in actuators, sensors, and artificial muscles. researchgate.netspectrabase.com The incorporation of chromophores like this compound into a polymer matrix can impart electroactive properties. The reversible trans-cis isomerization of the azo group upon light or electrical stimulation can lead to macroscopic changes in the material's properties.

Polymer Functionalization and Predicted Properties

To create an electroactive material, this compound could be chemically modified to allow for its incorporation into a polymer backbone or as a side chain. For instance, the introduction of polymerizable groups (e.g., vinyl or acrylic moieties) would enable its use as a monomer in polymerization reactions.

The resulting polymers would be expected to exhibit changes in their mechanical and optical properties in response to an electric field. The dipole moment of the this compound unit would likely play a crucial role in the material's electromechanical response.

Hypothetical Performance of a Functionalized Polymer

The performance of an electroactive polymer based on this compound can be predicted based on data from existing electroactive polymers containing azo chromophores. Key performance indicators include the degree of actuation (strain), the response time, and the stability of the material over repeated cycles.

PropertyPredicted Value
Maximum Actuation Strain (%) 2.5
Response Time (s) 0.5
Cyclic Stability (cycles) >10,000
Activation Voltage (V/µm) 15

Note: The data in this table is hypothetical and based on the performance of analogous electroactive polymers reported in the literature.

Research into electroactive polymers often involves the synthesis of various derivatives to optimize their performance for specific applications. For this compound-based materials, this could involve altering the polymer backbone to enhance flexibility or incorporating different functional groups to tune the electronic properties of the azo dye unit.

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